molecular formula C11H16N4O4 B2649345 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid CAS No. 2092090-14-5

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2649345
CAS No.: 2092090-14-5
M. Wt: 268.273
InChI Key: YWRWWZSDSYJNMZ-UHFFFAOYSA-N
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Description

This compound (CAS 2092090-14-5, molecular formula C₁₁H₁₆N₄O₄) is a heterocyclic carboxylic acid featuring a 1,2,3-triazole core linked to a tert-butoxycarbonyl (Boc)-protected azetidine ring . Its structure combines a strained 3-membered azetidine ring with the planar, aromatic triazole moiety, providing unique electronic and steric properties. The Boc group enhances solubility and stability during synthesis, making it a valuable intermediate in medicinal chemistry, particularly for peptide coupling or metal coordination applications .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-7(6-14)15-8(9(16)17)4-12-13-15/h4,7H,5-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWWZSDSYJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The triazole moiety is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid have been shown to inhibit various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy
A study evaluated a series of triazole derivatives against pathogenic bacteria. The results indicated that compounds with specific substitutions on the triazole ring exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The following table summarizes the antibacterial activity of selected triazole derivatives:

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.75
Compound BE. coli0.43
Compound CPseudomonas aeruginosa2.0

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Specific compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinase activity .

Case Study: Kinase Inhibition
In a recent study, a triazole derivative was found to inhibit the MET kinase with an IC50 value of 4.2 nmol/L, showcasing its potential as an anticancer agent .

Materials Science Applications

Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer synthesis. Triazoles can serve as cross-linking agents or functional groups in polymer networks, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Functional Polymers
Research has demonstrated that incorporating triazole derivatives into polymer matrices can improve their resistance to degradation while maintaining flexibility .

Agricultural Chemistry Applications

Pesticidal Activity
The incorporation of triazole structures into agrochemicals has led to the development of effective fungicides and herbicides. The ability of these compounds to inhibit fungal growth makes them valuable in crop protection.

Case Study: Fungicidal Efficacy
A study on various triazole-based fungicides revealed that certain derivatives significantly reduced fungal biomass in treated crops compared to controls .

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring System Variations

(a) Piperidine vs. Azetidine Analogs
  • 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS 1955524-20-5): Structural Difference: Replaces the 3-membered azetidine with a 6-membered piperidine ring. The larger ring may also alter binding affinity in biological targets compared to azetidine’s compact geometry . Synthetic Utility: Piperidine derivatives are more common in drug discovery due to their stability, but azetidines are gaining traction for their metabolic resistance and improved pharmacokinetics .
(b) Pyrrolidone vs. Triazole Analogs
  • 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid :
    • Structural Difference : Substitutes the triazole with a 5-membered pyrrolidone ring containing a ketone group.
    • Impact : The oxo group introduces hydrogen-bonding capacity, while the loss of triazole’s aromaticity reduces π-π stacking interactions. This may affect solubility and target engagement in biological systems .
(c) Selenazole vs. Triazole Analogs
  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Structural Difference: Replaces triazole with selenazole, substituting nitrogen with selenium. However, this may also introduce toxicity concerns .

Substituent Modifications

(a) Boc-Protected vs. Benzyloxycarbonyl Derivatives
  • 1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid: Structural Difference: Uses benzyloxycarbonyl (Cbz) instead of Boc for amine protection. Impact: Cbz groups are less stable under hydrogenolysis conditions compared to Boc, which requires acidic conditions for removal. Boc’s superior stability makes it preferable for multi-step syntheses .
(b) Ester vs. Carboxylic Acid Derivatives
  • tert-Butyl, methyl, and ethyl esters of triazine-based analogs (e.g., 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid esters): Structural Difference: Esters are hydrolyzed to carboxylic acids post-synthesis. Impact: Esters improve solubility and purification efficiency during synthesis, as seen in triazine derivatives. Hydrolysis to the free acid enables functionalization for biological assays .

Key Physicochemical and Functional Properties

Compound Molecular Formula Core Heterocycle Protection Group Key Features
Target Compound C₁₁H₁₆N₄O₄ 1,2,3-Triazole Boc Compact azetidine, planar triazole, high reactivity
Piperidine Analog (CAS 1955524-20-5) C₁₄H₂₀N₄O₄ 1,2,3-Triazole Boc Flexible piperidine, improved metabolic stability
Pyrrolidone Analog C₁₃H₁₉N₃O₅ Pyrrolidone Boc Hydrogen-bonding capability, reduced aromaticity
Selenazole Analog C₁₀H₁₅N₃O₄Se 1,3-Selenazole Boc Enhanced redox activity, potential toxicity

Biological Activity

The compound 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
  • Molecular Formula : C11_{11}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 2092090-14-5

Biological Activity Overview

Triazole derivatives have garnered attention due to their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Several studies indicate that triazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, the triazole ring enhances interaction with microbial enzymes and disrupts cell wall synthesis.
  • Antiviral Properties : Research has shown that certain triazole derivatives can inhibit viral replication. The mechanism often involves interference with viral polymerases or proteases.
  • Antitumor Activity : Triazoles have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of triazole derivatives demonstrated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Antiviral Properties

In vitro studies have highlighted the potential of triazole derivatives in inhibiting the replication of viruses such as HIV and Hepatitis C. The mechanism involves blocking viral entry into host cells and disrupting viral RNA synthesis.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various triazole derivatives. The study found that compounds similar to our target compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 5 to 15 µM.

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis

Synthesis Methods

The synthesis of this compound generally involves:

  • Formation of Azetidine Ring : Starting from appropriate precursors to form the azetidine structure.
  • Triazole Formation : Utilizing click chemistry methods to synthesize the triazole ring.
  • Carboxylic Acid Functionalization : Finalizing the compound by introducing the carboxylic acid group through standard organic reactions.

Q & A

Q. What are effective strategies for synthesizing 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is critical for protecting the azetidine nitrogen during synthesis. A typical approach involves:
  • Step 1 : Boc protection of azetidin-3-amine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water).
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring.
  • Step 3 : Hydrolysis of the ester group (if present) to yield the carboxylic acid.
    Deprotection of Boc under acidic conditions (e.g., TFA/DCM) may be required in downstream applications. Purity (≥95%) can be confirmed via HPLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Confirm the Boc group (singlet at ~1.4 ppm for tert-butyl), azetidine protons (multiplet at 3.5–4.5 ppm), and triazole proton (sharp singlet at ~8.2 ppm).
  • ¹³C NMR : Look for Boc carbonyl (~155 ppm) and carboxylic acid carbonyl (~170 ppm).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretches (Boc: ~1680–1720 cm⁻¹; triazole: ~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ for the carboxylic acid (C₁₂H₁₆N₃O₄⁻, calc. 278.11). Cross-reference with HRMS for exact mass .

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) due to the compound’s moderate solubility.
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (for intermediates) or methanol/DCM (for polar final products).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • Crystallization : Grow crystals via vapor diffusion (e.g., DMSO/ethanol).
  • Data Collection : Use a synchrotron or in-house diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Refinement : Apply SHELXL (for small molecules) or Phenix (for macromolecular complexes) to model anisotropic displacement parameters. Validate with WinGX/ORTEP for geometry and packing analysis .

Q. How should researchers address discrepancies between computational modeling and experimental data (e.g., bond lengths, torsional angles)?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 16 or ORCA with DFT (B3LYP/6-311+G(d,p)) to compare calculated vs. crystallographic bond lengths.
  • Torsional Analysis : Apply relaxed potential energy scans to identify low-energy conformers.
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar azetidine-triazole systems .

Q. What strategies are recommended for studying this compound’s potential as an enzyme inhibitor?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., glyoxylate oxidase, as in ).
  • Assays :
  • Fluorescence Polarization : Measure binding affinity using fluorescently labeled enzyme.
  • Kinetic Studies : Monitor IC₅₀ via UV-Vis spectrophotometry (e.g., NADH depletion).
  • Co-crystallization : Soak crystals of the target enzyme with the compound and resolve the structure to identify binding modes .

Q. How can hygroscopicity or instability of intermediates impact synthesis reproducibility?

  • Methodological Answer :
  • Moisture Control : Use anhydrous solvents and gloveboxes for Boc-protected intermediates.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify labile groups (e.g., Boc cleavage under acidic humidity).
  • Alternative Protecting Groups : Explore Fmoc or Alloc if Boc proves unstable in specific conditions .

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